6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

説明

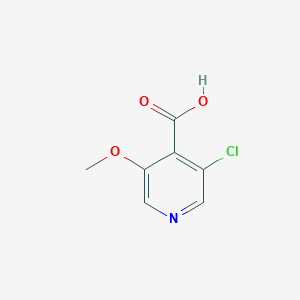

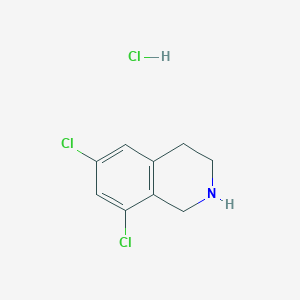

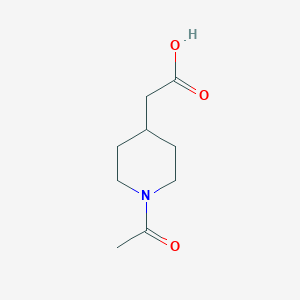

6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 73075-50-0 . It is a white solid with a molecular weight of 238.54 . The IUPAC name for this compound is 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride .

Synthesis Analysis

The synthesis of similar compounds, such as 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, has been reported using a Pictet−Spengler condensation via a novel aminal intermediate . Another synthesis method involves a Friedel-Crafts acylation with a chloroalkylacyl chloride, followed by substitution of the chloro atom by 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to give the phenyl ketone products .

Molecular Structure Analysis

The InChI code for 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is 1S/C9H9Cl2N.ClH/c10-7-3-6-1-2-12-5-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H . The InChI key is QKXXBZDVPZFIGG-UHFFFAOYSA-N .

Chemical Reactions Analysis

The reaction of similar compounds, such as phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C, has been described to afford THIQ in 40% yield . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .

Physical And Chemical Properties Analysis

6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a white solid . It has a molecular weight of 238.54 . The compound’s IUPAC name is 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride .

科学的研究の応用

1. Antiglioma Activity

- A study investigated the potential of 1,2,3,4-tetrahydroisoquinoline (THI) derivatives for antiglioma activity. One compound (Compound 1), a derivative of THI, exhibited selective blocking of C6 glioma growth while sparing normal astrocytes. This finding suggests possible clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006).

2. Analgesic and Anti-Inflammatory Effects

- A study highlighted the analgesic and anti-inflammatory properties of a specific THI hydrochloride derivative. This compound demonstrated significant anti-inflammatory and analgesic effects in various models, suggesting its potential as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

3. Inhibitory Properties in Phenylethanolamine N-Methyltransferase

- Research identified that certain tetrahydroisoquinoline derivatives, like 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, exhibit inhibitory properties against phenylethanolamine N-methyltransferase. This suggests potential therapeutic utility in related biochemical pathways (Demarinis et al., 1981).

4. Synthesis and Evaluation as Antiglioma Agents

- A novel THI analog was synthesized and evaluated for its antiglioma activity. The study found one compound with improved potency and selectivity for rat glioma cells, indicating a potential therapeutic application in cancer treatment (Patil et al., 2010).

5. Development of Local Anesthetics

- Research on isoquinoline alkaloids and their synthetic analogs has explored the development of local anesthetics. This involves reducing the toxicity of these molecules while enhancing their therapeutic margin, suggesting a potential application in local anesthesia (Azamatov et al., 2023).

Safety and Hazards

作用機序

Target of Action

The primary target of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine.

Mode of Action

6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride acts as a potent reversible inhibitor of Phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can modulate the levels of norepinephrine and epinephrine in the body, potentially affecting various physiological processes such as stress response, heart rate, and blood pressure.

Biochemical Pathways

The compound’s action primarily affects the catecholamine biosynthesis pathway . By inhibiting Phenylethanolamine N-methyltransferase, it disrupts the conversion of norepinephrine to epinephrine, potentially leading to altered levels of these neurotransmitters. The downstream effects of this disruption can vary, influencing processes such as neuronal signaling, cardiovascular function, and the body’s response to stress.

Result of Action

The inhibition of Phenylethanolamine N-methyltransferase by 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can lead to altered neurotransmitter levels . This can result in various molecular and cellular effects, depending on the specific physiological context. For instance, it might affect neuronal signaling in the central nervous system or influence cardiovascular function through its impact on heart rate and blood pressure.

特性

IUPAC Name |

6,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-3-6-1-2-12-5-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXXBZDVPZFIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503774 | |

| Record name | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

CAS RN |

73075-50-0 | |

| Record name | Isoquinoline, 6,8-dichloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73075-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)

![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)